9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Overview
Description
SKF 82958 hydrobromide is a synthetic organic compound known for its role as a dopamine D1 receptor full agonist. It is used primarily in scientific research to study the effects of dopamine receptor activation. The compound is selective for D1 receptors over D2 receptors and has been shown to induce dopamine D1 receptor-dependent adenylate cyclase activity in rat striatal membranes .
Mechanism of Action
Target of Action
Chloro-APB hydrobromide, also known as SKF-82958, is a full agonist of the dopamine D1 receptor . The dopamine D1 receptor is a G protein-coupled receptor that plays a crucial role in the central nervous system, mediating the effects of the neurotransmitter dopamine .
Mode of Action
As a full agonist, SKF-82958 binds to the dopamine D1 receptor and fully activates it, even in the absence of dopamine . This activation triggers a series of intracellular events, including the stimulation of adenylate cyclase activity . Adenylate cyclase is an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger involved in many biological responses .
Biochemical Pathways
The activation of the dopamine D1 receptor by SKF-82958 leads to an increase in cAMP levels . This increase in cAMP activates protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in their activity . These changes can affect numerous biochemical pathways and have downstream effects on neuronal activity, gene expression, and other cellular processes .
Result of Action
The activation of the dopamine D1 receptor by SKF-82958 has been shown to have several effects. For instance, it can reduce the time required to emerge from propofol-induced anesthesia . It can also prevent and reverse fentanyl-induced respiratory depression, without impairing opioid analgesia . Furthermore, SKF-82958 has been found to have a cytoprotective effect in cardiomyocytes exposed to oxidative stress .
Action Environment
The action, efficacy, and stability of SKF-82958 can be influenced by various environmental factors. For example, the presence of other drugs or substances can affect its binding to the dopamine D1 receptor and its subsequent actions . Additionally, factors such as pH and temperature can impact the stability of SKF-82958 . .
Future Directions
Biochemical Analysis
Biochemical Properties
Chloro-APB hydrobromide plays a crucial role in biochemical reactions by interacting with D1 dopamine receptors . These receptors are proteins that are part of the dopamine system, which is involved in several functions including behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, and learning .
Cellular Effects
The effects of Chloro-APB hydrobromide on cells are primarily mediated through its action on D1 dopamine receptors. It has been used to pharmacologically stimulate D1 dopamine receptors and study its influence on locomotor response in fat mass and obesity-associated protein (FTO) deficient dopamine D1 receptor-expressing medium spiny neurons (D1 MSNs) of mice .
Molecular Mechanism
Chloro-APB hydrobromide exerts its effects at the molecular level primarily through its action as a D1 dopamine receptor agonist . As an agonist, it binds to these receptors and activates them, influencing various cellular and physiological processes .
Temporal Effects in Laboratory Settings
It is known that Chloro-APB hydrobromide is light sensitive , indicating that its stability and effectiveness may decrease over time when exposed to light.
Preparation Methods
The synthesis of SKF 82958 hydrobromide involves several steps, starting with the preparation of the core benzazepine structure. The synthetic route typically includes the following steps:
Formation of the benzazepine core: This involves the cyclization of appropriate precursors to form the benzazepine ring system.
Introduction of functional groups: Chlorine and hydroxyl groups are introduced at specific positions on the benzazepine ring.
Allylation: An allyl group is added to the nitrogen atom of the benzazepine ring.
Hydrobromide salt formation: The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Chemical Reactions Analysis
SKF 82958 hydrobromide undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups on the benzazepine ring can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a dechlorinated derivative.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions include quinones, dechlorinated derivatives, and substituted benzazepines .
Scientific Research Applications
SKF 82958 hydrobromide has a wide range of scientific research applications:
Neuroscience: It is used to study the role of dopamine D1 receptors in the brain, particularly in relation to motor control, reward, and cognition.
Pharmacology: The compound is used to investigate the effects of dopamine receptor activation on various physiological processes.
Drug Development: SKF 82958 hydrobromide serves as a reference compound for the development of new drugs targeting dopamine receptors.
Behavioral Studies: It is used in animal models to study the effects of dopamine receptor activation on behavior, including locomotion and reward-seeking behavior.
Comparison with Similar Compounds
SKF 82958 hydrobromide is unique among dopamine receptor agonists due to its high selectivity for D1 receptors. Similar compounds include:
SKF 81297 hydrobromide: Another dopamine D1 receptor agonist with similar properties but different binding affinities.
Chloro-APB hydrobromide: A compound with similar chemical structure and pharmacological properties.
SKF 38393 hydrobromide: A partial agonist of dopamine D1 receptors, used in similar research applications.
These compounds share structural similarities with SKF 82958 hydrobromide but differ in their binding affinities, selectivity, and pharmacological effects.
Properties
IUPAC Name |
9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2.BrH/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13;/h2-7,11,16,22-23H,1,8-10,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXGFAVTAAQOFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Cl.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017951 | |
Record name | (+/-)-Chloro-APB hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74115-01-8 | |
Record name | 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74115-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+/-)-Chloro-APB hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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